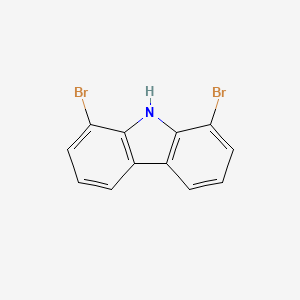

1,8-dibromo-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Functional Materials Science

Carbazole and its derivatives are fundamental building blocks in the field of functional materials science due to their distinctive electronic and photophysical properties. d-nb.infochim.it The carbazole moiety possesses a rigid, planar π-conjugated system that facilitates efficient light absorption and emission. nih.gov The presence of a nitrogen atom within the ring system allows for the formation of charge-transfer complexes, which can lead to red-shifted absorption and emission spectra compared to other conjugated polymers. nih.gov

These characteristics make carbazole-based materials highly valuable for a wide array of optoelectronic applications. researchgate.net They are extensively studied and utilized in the development of:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are employed as host materials for phosphorescent emitters, as well as conventional luminescent and thermally activated delayed fluorescence (TADF) emitters. mdpi.com Their wide energy gap and excellent hole-transporting capabilities contribute to the efficiency and stability of OLED devices. nih.govmdpi.com

Organic Photovoltaics (OPVs): In solar cell applications, carbazoles are used as donor materials in bulk heterojunction solar cells and as sensitizers in dye-sensitized solar cells (DSSCs) due to their electron-rich nature and high hole mobility. researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs): The good charge-carrier mobility of carbazole-based polymers makes them suitable for use as the semiconducting layer in OFETs. researchgate.net

Photorefractive Materials: Carbazole moieties are crucial components in photorefractive polymers, where they function as charge transporters. researchgate.net

Sensors: The fluorescent properties of carbazole derivatives make them effective in the development of fluorescent sensors for detecting various analytes. d-nb.info

The versatility of the carbazole scaffold is further enhanced by the ease of functionalization at various positions on the rings and the nitrogen atom. mdpi.commdpi.com This allows for the fine-tuning of its electronic properties, solubility, and morphology to meet the specific requirements of different applications. mdpi.com

Unique Academic and Research Focus on 1,8-Disubstituted Carbazole Derivatives

While various substitution patterns of the carbazole core have been explored, the 1,8-disubstituted derivatives have attracted specific academic and research interest. mdpi.com This focus stems from the unique properties that arise from substitution at these particular positions, which directly flank the nitrogen-containing five-membered ring.

Research has shown that the connectivity of the carbazole unit significantly influences the properties of the resulting polymers. mdpi.com While 3,6- and 2,7-linked carbazole polymers have been more extensively studied, recent research has highlighted the distinct advantages of the 1,8-disubstituted analogs. mdpi.commdpi.comresearchgate.net Polymers based on 1,8-carbazolylene units have demonstrated narrower optical band gaps and higher fluorescence quantum yields in both solid and nanoparticle (Pdot) states compared to their 3,6- and 2,7-disubstituted counterparts. researchgate.net

The synthesis of 1,8-disubstituted carbazoles, such as 1,8-dibromo-9H-carbazole, provides a key intermediate for creating these advanced materials. google.com The bromine atoms at the 1 and 8 positions serve as versatile handles for further chemical modifications, such as Suzuki and Sonogashira coupling reactions, allowing for the incorporation of various comonomers in an alternating sequence to create copolymers with tailored properties. mdpi.comgoogle.com This has led to the development of new poly(1,8-carbazole)s with characteristics of both poly(3,6-carbazole)s and poly(2,7-carbazole)s, including long-wavelength absorption. mdpi.com

The design and synthesis of these 1,8-substituted carbazole materials are driven by the potential to effectively modulate their optoelectronic properties, leading to materials with high thermal stability and glass transition temperatures, making them promising for commercial applications in organic electronics. google.com

Evolution of Carbazole Research in Polymer and Material Chemistry

The journey of carbazole research in polymer and material chemistry has seen significant evolution. Initially, materials like poly(N-vinyl carbazole) were recognized for their photoconductive and hole-transporting properties and were widely used in applications like xerography. researchgate.net A major turning point came in 1977 with the discovery of high electrical conductivity in doped polyacetylene, which revitalized interest in carbazole-based polymers and other aromatic polymers. researchgate.net

This led to intensive investigation of poly(3,6-carbazole)s. researchgate.net However, these derivatives often faced limitations due to low molecular weight and poor electronic conjugation. mdpi.com The subsequent development of 2,7-linked carbazoles offered improved properties due to their more linear structure, leading to better conjugation and a lower band gap. mdpi.comossila.com

More recently, the focus has expanded to include 1,8-disubstituted carbazoles, which offer a unique set of properties that can be advantageous for specific applications. mdpi.com The ability to synthesize well-defined carbazole-based polymers through various chemical and electrochemical polymerization techniques has been crucial. mdpi.com Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the creation of a diverse range of carbazole-containing polymers with precisely controlled structures and functionalities. mdpi.com

The continuous exploration of different substitution patterns and the development of novel synthetic strategies have solidified the position of carbazoles as a versatile and indispensable scaffold in the design of high-performance organic electronic and optoelectronic materials. mdpi.commdpi.com

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 553663-65-3 chemsrc.com |

| Molecular Formula | C₁₂H₇Br₂N chemsrc.com |

| Molecular Weight | 324.999 g/mol chemsrc.com |

| Melting Point | 110-112 °C chemsrc.com |

| Boiling Point | 459.0 ± 25.0 °C at 760 mmHg chemsrc.com |

| Density | 1.9 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 231.4 ± 23.2 °C chemsrc.com |

| Physical Form | Solid |

| Purity | 97% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromo-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKZGMCGWAMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Dibromo 9h Carbazole and Its Derivatives

Precursor Synthesis Strategies for 1,8-Diiodocarbazole Derivatives

The synthesis of 1,8-diiodocarbazole derivatives often serves as a primary step towards obtaining other 1,8-dihalogenated carbazoles. A notable method involves the synthesis of 3,6-di-tert-butyl-1,8-diiodocarbazole. acs.org While specific analytical data for this exact synthesis was not provided in the referenced literature, a similar procedure for 3,6-diphenyl-substituted species can be followed. acs.org This approach highlights the adaptability of synthetic routes for preparing variously substituted 1,8-diiodocarbazole precursors. These diiodo derivatives are valuable intermediates due to the high reactivity of the carbon-iodine bond in subsequent cross-coupling reactions. researchgate.netmdpi.com

Targeted Bromination Approaches for 1,8-Dibromo-9H-carbazole

The direct bromination of carbazole (B46965) is a common method for producing brominated derivatives. However, achieving selective bromination at the 1 and 8 positions to yield this compound can be challenging. Electrophilic bromination of 9H-carbazole using reagents like N-bromosuccinimide (NBS) often leads to substitution at the more reactive 3 and 6 positions. vulcanchem.comnsf.gov For instance, the reaction of 9H-carbazole with NBS in DMF at 0°C yields 3,6-dibromo-9H-carbazole. vulcanchem.com

To achieve the desired 1,8-dibromo substitution pattern, it is often necessary to start with a precursor where the 3, 6, and 9 positions are already substituted, thereby directing the bromination to the 1 and 8 positions. These precursor-based strategies are essential for the targeted synthesis of this compound and its derivatives. acs.org

Formation of Functionalized 1,8-Carbazole Intermediates via Dilithiated Species

The formation of functionalized 1,8-carbazole intermediates can be effectively achieved through the use of dilithiated species. This method involves the treatment of a 1,8-dihalocarbazole derivative with a strong organolithium reagent, such as n-butyllithium, to generate a highly reactive dilithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce functional groups at the 1 and 8 positions.

For example, the dilithiation of 3,6-dibromo-9-hexadecyl-9H-carbazole with n-butyllithium followed by reaction with isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the corresponding 3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole derivative. mdpi.com This approach demonstrates the utility of dilithiated species in creating versatile building blocks for more complex carbazole-based structures.

Palladium-Catalyzed Coupling Reactions for 1,8-Carbazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 1,8-dihalocarbazole scaffolds, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. rsc.org This reaction is particularly useful for synthesizing biaryl compounds and conjugated polymers. google.com

In the context of 1,8-carbazole derivatives, the Suzuki coupling of 1,8-dihalocarbazoles with various boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents. For instance, 1,8-diiodocarbazole derivatives can be coupled with bis-boronic ester functionalized comonomers to synthesize conjugated carbazole polymers. researchgate.netmdpi.com Similarly, 1,8-bis(triisopropylsilylethynyl)-3,6-dibromocarbazole has been coupled with (Bpin)2 in a Suzuki-type reaction. rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. google.com

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 1,8-diiodocarbazole derivative and bis-boronic ester comonomer | Pd(PPh₃)₄, THF, 2 M aq. K₂CO₃ | Conjugated carbazole polymers (P1-P3) | Not specified | mdpi.com |

| 1,8-bis(triisopropylsilylethynyl)-3,6-dibromocarbazole and (Bpin)₂ | PdCl₂(dppf)·CH₂Cl₂, KOAc | 1,8-bis(triisopropylsilylethynyl)-3,6-bis(pinacolatoboryl)carbazole | Not specified | rsc.org |

| 3,6-dibromo-9-mesityl-9H-carbazole and aryl boronic acids | Not specified | 3,6-diaryl-9-mesityl-9H-carbazole derivatives | 27-82% | nsf.gov |

Sonogashira Coupling Protocols

The Sonogashira coupling reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

For 1,8-carbazole derivatives, the Sonogashira coupling enables the introduction of alkynyl groups, which can serve as linkers in conjugated polymers or as precursors for further transformations. For example, 1,8-diiodocarbazole has been coupled with triisopropylsilylacetylene using a PdCl₂(PPh₃)₂/CuI catalyst system to produce 1,8-bis(triisopropylsilylethynyl)carbazole. rsc.org Similarly, alkyne-linked 1,8-carbazolylene-based copolymers have been synthesized from a 1,8-diiodocarbazole derivative and diethynylcarbazole derivatives under Sonogashira conditions. researchgate.netmdpi.com

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 1,8-diiodocarbazole and triisopropylsilylacetylene | CuI, PdCl₂(PPh₃)₂ | 1,8-bis(triisopropylsilylethynyl)carbazole | 96% | rsc.org |

| 1,8-diiodocarbazole derivative and diethynylcarbazole derivatives | PdCl₂(PPh₃)₂, CuI, toluene, iPr₂NH | Alkyne-linked 1,8-carbazolylene-based copolymers (P4, P5) | Not specified | mdpi.com |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, forming a new carbon-nitrogen bond. This reaction is a powerful method for synthesizing arylamines.

While direct examples of Buchwald-Hartwig amination on this compound were not found in the provided search results, the methodology is widely applied to other halogenated carbazoles. For instance, the synthesis of 9H-carbazole-3,6-diamine derivatives often involves Buchwald-Hartwig amination reactions. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, are critical for successful coupling. acs.org This reaction could theoretically be applied to this compound to introduce amino functionalities at the 1 and 8 positions.

Stille-Type Coupling for 1,8-Di(pyridyl)carbazoles

The Stille-type coupling reaction is a versatile method for forming carbon-carbon bonds. It has been effectively utilized in the synthesis of 1,8-di(pyridyl)carbazoles, which are of interest for their potential as ligands and in materials science. acs.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organotin compound with an organic halide.

In a notable study, a series of 1,8-di(pyrid-2'-yl)carbazole derivatives were prepared through the Stille-type coupling of 2-(tri-n-butylstannyl)pyridine with the corresponding 1,8-dibromocarbazole. acs.orgnih.gov The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and purity of the desired products. mdpi.com

The general scheme for this transformation is as follows:

1,8-Dibromocarbazole + 2-(Tri-n-butylstannyl)pyridine --(Pd catalyst)--> 1,8-Di(pyrid-2'-yl)carbazole

The reaction conditions, including the specific palladium catalyst, solvent, and temperature, are optimized to maximize the yield of the di-substituted product. For instance, the use of Pd(dppf)Cl₂ has been shown to be effective for some cross-coupling reactions, sometimes leading to excellent yields in a short reaction time. mdpi.com

Detailed research findings have demonstrated the successful synthesis of various substituted 1,8-di(pyridyl)carbazoles using this methodology. acs.orgnih.gov The introduction of different substituents on the carbazole ring allows for the modulation of the electronic and steric properties of the final molecule.

Table 1: Examples of 1,8-Di(pyridyl)carbazoles Synthesized via Stille Coupling

| Starting 1,8-Dibromocarbazole Derivative | Product | Reference |

|---|---|---|

| This compound | 1,8-Di(pyrid-2'-yl)-9H-carbazole | acs.org |

The Stille coupling offers a reliable route to these complex heterocyclic structures, although challenges such as the toxicity of organotin reagents and the need for careful purification remain. beilstein-journals.org

Ullmann Condensation Reactions for N-Functionalization and Intermolecular Coupling

The Ullmann condensation is a classical copper-catalyzed reaction widely used for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. organic-chemistry.org It is particularly relevant for the N-functionalization of carbazoles and for intermolecular coupling reactions involving aryl halides. mdpi.com

N-Functionalization: The Ullmann reaction can be employed to introduce various aryl groups at the 9-position (the nitrogen atom) of the this compound core. This N-arylation is a key step in synthesizing a broad range of carbazole derivatives with diverse electronic properties. The reaction typically involves heating the carbazole with an aryl halide in the presence of a copper catalyst and a base. mdpi.com Modern variations of the Ullmann reaction may use palladium catalysts and can proceed under milder conditions. acs.org

Intermolecular Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl compound. organic-chemistry.org This can be applied to couple two molecules of this compound or to react it with other aryl halides. However, achieving selectivity in such cross-coupling reactions can be challenging. More recent methods often utilize palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions for more controlled C-C or C-N bond formation. mdpi.comresearchgate.net

A patented method describes a regioselective synthesis of disubstituted carbazoles starting from substituted anilines, which involves an Ullmann coupling step to form a biphenyl (B1667301) intermediate before cyclization. This highlights the utility of the Ullmann reaction in multi-step syntheses of complex carbazole structures.

Strategic N-Derivatization Approaches

The functionalization of the nitrogen atom of the carbazole ring, known as N-derivatization, is a critical strategy for modifying the properties of carbazole-based molecules. This is often achieved to enhance solubility, tune electronic properties, or introduce specific functionalities for applications in materials science and medicinal chemistry. researchgate.net

One common approach for N-derivatization involves the deprotonation of the N-H bond of the carbazole using a strong base, followed by reaction with an electrophile. For instance, n-butyllithium (n-BuLi) can be used to deprotonate 9H-carbazole, creating a nucleophilic carbazolide anion. This anion can then react with various electrophiles, such as alkyl halides or, in more advanced applications, boryl halides. acs.org

A specific example is the synthesis of N-borylated carbazoles. In this procedure, 3,6-dibromo-9H-carbazole is treated with n-BuLi at low temperatures (e.g., -78 °C) to form the lithium salt. Subsequent reaction with a fluoroborane, such as fluorodimesitylborane, yields the N-borylated product. acs.org

Table 2: Synthesis of an N-Borylated Derivative of 3,6-Dibromo-9H-carbazole

| Starting Material | Reagents | Product | Yield | Reference |

|---|

This method provides a direct way to introduce a boron-containing functional group onto the carbazole nitrogen, leading to materials with interesting photophysical properties, such as dual emission and thermoresponsive phosphorescence. acs.org

Another strategic approach involves the N-arylation using palladium-catalyzed cross-coupling reactions, which often offer higher yields and broader substrate scope compared to the traditional Ullmann condensation. acs.org These modern methods allow for the precise installation of a wide variety of aryl and heteroaryl groups at the nitrogen atom, further expanding the chemical space of this compound derivatives.

Advanced Spectroscopic and Electrochemical Characterization in Research

Spectroscopic Analysis of Electronic Structure and Conjugation

Spectroscopic methods are fundamental in elucidating the electronic characteristics of 1,8-dibromo-9H-carbazole-based materials. These techniques probe the interactions of the molecule with electromagnetic radiation, offering insights into electronic transitions, excited state behavior, and molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Length Studies

UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within conjugated molecules derived from this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λmax) provides information about the energy gap.

In polymers incorporating the 1,8-carbazolylene unit, the UV-Vis spectra reveal the effective conjugation length, which is influenced by the connectivity of the carbazole (B46965) units and the nature of any comonomers. mdpi.com For instance, studies on conjugated copolymers of 1,8-carbazolylene with various arylene units have shown that the absorption maxima are sensitive to the chemical structure, indicating that the electronic properties can be tuned. mdpi.com The conjugation in 1,8-carbazole-based polymers is generally found to be less extended than in 2,7-linked polycarbazoles but more so than in 3,6-linked analogues. mdpi.com

Derivatives of this compound, such as those used in the synthesis of donor-acceptor compounds, exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions. dergipark.org.tr The solvent environment can also influence the absorption spectra; for example, an increase in solvent polarity can lead to a bathochromic (red) shift, suggesting a more polar excited state. dergipark.org.tr

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound/Polymer | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Poly(1,8-carbazole)s | CH2Cl2 | Varies with comonomer | mdpi.com |

| Carbazole derivative (C3) | n-hexane | 252, 283 | dergipark.org.tr |

| Carbazole derivative (C3) | THF | 255, 286 | dergipark.org.tr |

| Carbazole derivative (C3) | DCM | 256, 287 | dergipark.org.tr |

| Carbazole derivative (C3) | DMSO | 259, 289 | dergipark.org.tr |

| Carbazole derivative (C3) | DMF | 258, 288 | dergipark.org.tr |

Fluorescence Spectroscopy for Emission Characteristics and Excited State Behavior

Fluorescence spectroscopy provides insights into the emissive properties and the behavior of the excited states of this compound derivatives. Upon relaxation from the excited state to the ground state, these molecules can emit light at a characteristic wavelength.

Polymers based on 1,8-carbazolylene are known to be fluorescent, with the emission wavelength being dependent on the conjugation length and the polymer's chemical structure. mdpi.com The significant electrochemical activity and strong fluorescence make these materials promising for optoelectronic applications. mdpi.com

For donor-acceptor molecules derived from this compound, the emission spectra can be sensitive to solvent polarity, a phenomenon known as solvatochromism. For example, a carbazole derivative exhibited its shortest emission wavelength in nonpolar n-hexane (379 nm) and its longest in polar DMSO (390 nm), indicating an increase in π-conjugation in the excited state in more polar environments. dergipark.org.tr The fluorescence quantum yields of these materials can be relatively high, making them efficient emitters. nankai.edu.cn In some cases, aggregation can lead to fluorescence quenching or, conversely, aggregation-induced emission (AIE). frontiersin.org

Table 2: Fluorescence Emission Data for this compound Derivatives

| Compound/Polymer | Solvent | Emission λmax (nm) | Reference |

|---|---|---|---|

| Poly(1,8-carbazole)s | Solution | Strong fluorescence | mdpi.com |

| Carbazole derivative (C3) | n-hexane | 379 | dergipark.org.tr |

| Carbazole derivative (C3) | THF | 382 | dergipark.org.tr |

| Carbazole derivative (C3) | DCM | 384 | dergipark.org.tr |

| Carbazole derivative (C3) | DMSO | 390 | dergipark.org.tr |

| Carbazole derivative (C3) | DMF | 388 | dergipark.org.tr |

| Donor-Acceptor Compound 1 | Dichloromethane | 439 (thin film) | nankai.edu.cn |

| Donor-Acceptor Compound 2 | Dichloromethane | 506 (thin film) | nankai.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful synthesis and purity of the compounds.

In the ¹H NMR spectrum of a 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole derivative, the proton signals are assigned to their respective positions on the carbazole core and substituent groups. scispace.com For polymers, ¹H NMR can confirm the incorporation of the monomer units and provide information about the polymer's microstructure, although complex multiplets in the aromatic region can sometimes arise from different connectivity modes. mdpi.com For instance, in a 3,6-bis(2,4-difluorophenyl)-9-octyl-9H-carbazole, the aromatic protons appear in the range of 6.96-8.14 ppm, while the aliphatic protons of the octyl chain are observed at upfield shifts. dergipark.org.tr

¹³C NMR spectra complement the ¹H NMR data by providing information on the carbon skeleton. Aromatic carbons in carbazole derivatives typically resonate between 104 and 141 ppm, while aliphatic carbons appear at higher field. dergipark.org.tr

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Carbazole Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference |

|---|---|---|---|---|

| H4, H5 | 8.14 | s | - | dergipark.org.tr |

| H2, H7 | 7.55 | m | - | dergipark.org.tr |

| H1, H8, H3' | 6.96-7.06 | m | - | dergipark.org.tr |

| H5' | 7.66 | d | - | dergipark.org.tr |

| H6' | 7.50 | d | 8.51 | dergipark.org.tr |

| N-CH₂ | 4.34 | t | 7.25 | dergipark.org.tr |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of polymers containing the 1,8-carbazolylene unit shows characteristic peaks corresponding to the vibrations of the carbazole moiety and any substituent groups. mdpi.com The N-H stretching vibration in 9H-carbazole derivatives is a notable feature. emu.edu.tr In aromatic compounds, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C-C in-ring stretching appears between 1600-1400 cm⁻¹. libretexts.org The C-Br stretching frequency for aryl bromides is found in the 1075-1030 cm⁻¹ range. The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern of the aromatic ring. libretexts.orgwpmucdn.com For example, a synthesized carbazole derivative (C3) showed characteristic IR peaks at 2926, 2856 (C-H), 1606, 1594, and 1480 cm⁻¹ (aromatic C=C). dergipark.org.tr

Electrochemical Characterization for Redox Properties and Energy Levels

Electrochemical techniques, particularly cyclic voltammetry, are crucial for determining the redox behavior and energy levels (HOMO and LUMO) of this compound-based materials. researchgate.net This information is vital for their application in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Cyclic Voltammetry for Oxidation Potentials, Molecular Energy Levels, and Redox Processes

Cyclic voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. For carbazole-based compounds, CV is used to determine their oxidation potentials, which relate to the energy required to remove an electron from the HOMO. mdpi.comresearchgate.net

Polymers based on 1,8-carbazolylene exhibit facile oxidation, indicating their potential as p-type semiconductors. mdpi.com The oxidation potentials of these polymers can be tuned by altering the comonomer structure. mdpi.com For instance, a series of poly(1,8-carbazole)s showed oxidation potentials in the range of +0.5 to +0.7 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. mdpi.com

The HOMO energy level can be estimated from the onset oxidation potential obtained from the CV curve. The LUMO energy level can then be calculated by adding the optical band gap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO energy. researchgate.net For example, the HOMO energy levels of some carbazole-derived molecules have been found to vary between -5.67 and -6.02 eV. researchgate.net Some carbazole complexes exhibit multiple reversible one-electron oxidation processes, which are likely due to ligand-based oxidations. researchgate.net

Table 4: Electrochemical Data for Poly(1,8-carbazole)s

| Polymer | E'° (V vs. Fc/Fc⁺) | Onset Oxidation Potential (V) | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|---|

| P1 | 0.53 | 0.44 | -4.84 | -2.31 | mdpi.com |

| P2 | 0.69 | 0.61 | -5.01 | -2.14 | mdpi.com |

| P3 | 0.54 | 0.49 | -4.89 | -2.26 | mdpi.com |

| P4 | 0.51 | 0.45 | -4.85 | -2.48 | mdpi.com |

| P5 | 0.53 | 0.46 | -4.86 | -2.22 | mdpi.com |

Estimation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels

The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is fundamental to understanding the electronic and photophysical properties of a semiconductor material. These frontier molecular orbitals dictate the charge injection and transport capabilities, as well as the optical band gap of the compound. For carbazole derivatives, including this compound, these parameters are critical for assessing their potential in electronic applications. The estimation of HOMO and LUMO levels is primarily achieved through a combination of electrochemical measurements and theoretical calculations.

Methodologies for HOMO and LUMO Estimation

Electrochemical Methods: Cyclic Voltammetry (CV) Cyclic voltammetry is a widely employed electrochemical technique used to probe the redox properties of molecules. chemrxiv.orgresearchgate.net By measuring the oxidation and reduction potentials of a compound, the energy levels of the HOMO and LUMO can be estimated. The HOMO level is typically calculated from the onset potential of the first oxidation wave (Eox), while the LUMO level can be determined from the reduction onset potential (Ered).

The energy levels are often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. chemrxiv.org The relationship used for this estimation is generally expressed as:

HOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + C]

LUMO (eV) = - [Eredonset vs Fc/Fc⁺ + C]

Where 'C' is a constant value (commonly ~4.8 eV) representing the energy level of the Fc/Fc⁺ standard relative to the vacuum level. Alternatively, the LUMO level can be calculated by adding the optical band gap (Egopt), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level: researchgate.net

LUMO (eV) = HOMO (eV) + Egopt

While direct experimental data for this compound is not extensively documented in existing literature, studies on closely related carbazole derivatives provide insight into the expected values and the influence of substitution patterns.

Computational Methods: Density Functional Theory (DFT) Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting the electronic structure of molecules. dergipark.org.trrsc.org Methods like B3LYP are frequently used to optimize the ground-state geometry and calculate the energies of the frontier molecular orbitals. dergipark.org.tr These theoretical calculations provide valuable predictions of HOMO-LUMO distributions and energy gaps, which often show good correlation with experimental results. nankai.edu.cn For many carbazole derivatives, DFT is used to understand structure-property relationships and to design molecules with tailored electronic properties.

Electronic Properties of Carbazole Derivatives

The electronic properties of the carbazole core are significantly influenced by the nature and position of its substituents. The parent 9H-carbazole is a good electron-donating moiety. Attaching electron-withdrawing groups, such as bromine atoms, to the carbazole ring is expected to lower both the HOMO and LUMO energy levels due to the inductive effect of the halogens. The 1,8-positions are not in direct conjugation with the electron-rich 3,6-positions, leading to different electronic effects compared to other substitution patterns.

Research on conjugated polymers derived from 1,8-dihalo-carbazole monomers demonstrates how this building block influences the final electronic properties of the material. Although the HOMO/LUMO levels of the polymer will differ from the monomer, they reflect the inherent electronic character of the 1,8-carbazolylene unit. For instance, a series of conjugated polymers based on a 1,8-diiodocarbazole derivative were synthesized and characterized. The electrochemical properties of these polymers indicated relatively facile oxidation, making them suitable as p-type semiconductors. The combination of electrochemical data and optical band gaps allowed for the estimation of their HOMO and LUMO levels, which could be tuned by selecting different comonomers.

The table below summarizes the electrochemical and optical properties of several conjugated polymers (P1-P5) synthesized from a 1,8-diiodocarbazole derivative, illustrating the energy levels achievable from this structural unit.

| Polymer | Oxidation Onset (Eoxonset vs Fc/Fc⁺) [V] | HOMO [eV] | Optical Band Gap (Egopt) [eV] | LUMO [eV] |

| P1 | 0.49 | -5.29 | 2.53 | -2.76 |

| P2 | 0.58 | -5.38 | 2.58 | -2.80 |

| P3 | 0.69 | -5.49 | 2.99 | -2.50 |

| P4 | 0.49 | -5.29 | 2.56 | -2.73 |

| P5 | 0.50 | -5.30 | 2.46 | -2.84 |

Data sourced from studies on poly(1,8-carbazole)s and is representative of the polymer, not the this compound monomer. The HOMO and LUMO levels are estimated from electrochemical and optical data.

These findings show that polymers incorporating the 1,8-carbazole linkage possess deep HOMO levels (around -5.3 to -5.5 eV) and tunable LUMO levels, which is a desirable characteristic for hole-transporting and electron-blocking layers in organic electronic devices. The specific values for the this compound monomer would require direct experimental measurement or dedicated computational studies, which are not currently prevalent in the reviewed literature.

Theoretical and Computational Chemistry Studies of 1,8 Carbazole Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable molecular geometry (ground state) and to analyze the fundamental electronic properties of carbazole-based materials. researchgate.netresearchgate.net

Geometry Optimization: The process begins with optimizing the molecular geometry to find the lowest energy conformation. A common and effective method involves using the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p). researchgate.netsemanticscholar.org This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, which is confirmed as a minimum by frequency calculations (absence of imaginary frequencies). researchgate.net For 1,8-dibromo-9H-carbazole, DFT calculations would reveal key structural parameters such as C-C, C-N, and C-Br bond lengths and the dihedral angles between the aromatic rings. The steric hindrance induced by the two bulky bromine atoms at the peri-positions (1 and 8) is expected to cause some distortion from the planarity typically seen in the parent carbazole (B46965) molecule.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate the energies and spatial distributions of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding a molecule's electronic behavior.

HOMO: Represents the ability to donate an electron. A higher HOMO energy level generally corresponds to better hole-injection and transport properties.

LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates better electron-injection and transport capabilities.

Energy Gap (E_g): The difference between the LUMO and HOMO energies (E_g = E_LUMO - E_HOMO) is a key parameter that approximates the energy required for electronic excitation and influences the optical and electrical properties of the material.

In carbazole systems, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by substituents. For this compound, the bromine atoms would also influence the orbital energies through their inductive and resonance effects.

Table 1: Calculated Electronic Properties of Dibromo-Carbazole Isomers

Illustrative data based on typical DFT calculations for carbazole derivatives. The values for this compound are representative expectations, while data for 2,7-dibromo-9H-carbazole is derived from reported studies for comparison.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method |

|---|---|---|---|---|

| This compound | -5.85 | -1.90 | 3.95 | B3LYP/6-31G(d,p) (Expected) |

| 2,7-dibromo-9H-carbazole researchgate.net | -6.23 | -1.67 | 4.56 | M062X/6-311G(d,p) |

| 3,6-dibromo-9H-carbazole semanticscholar.org | -5.90 | -1.80 | 4.10 | B3LYP/6-31G (Illustrative) |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. It is an extension of DFT used to calculate the properties of molecules in their electronically excited states. gaussian.com

TDDFT calculations, typically performed on the ground-state optimized geometry, yield several key photophysical parameters:

Excitation Energies: The energy required to promote an electron from an occupied orbital to an unoccupied one. These energies correspond to the positions of absorption peaks in a UV-Vis spectrum.

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a particular electronic transition. Transitions with high oscillator strengths are "allowed" and lead to intense absorption bands, while those with low or zero oscillator strength are "forbidden". gaussian.com

Nature of Transitions: TDDFT reveals which molecular orbitals are involved in an excitation (e.g., HOMO→LUMO). This is crucial for characterizing transitions, such as identifying them as local excitations (LE) or intramolecular charge-transfer (ICT) states. researchgate.net

For this compound, TDDFT would be used to predict its UV-Vis absorption spectrum. The lowest energy singlet excitation (S₀→S₁) would likely be a π-π* transition localized on the carbazole framework. The results would help rationalize its color and fluorescence properties, which are essential for applications in organic light-emitting diodes (OLEDs). mpg.de

Computational Assessment of Hole and Electron Mobilities via Marcus Electron Transfer Theory

The efficiency of organic electronic devices depends heavily on the charge carrier mobility of the active material. In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge (electron or hole) moves between adjacent molecules. scm.com The rate of this hopping process can be described by the semi-classical Marcus theory. libretexts.orgwiley-vch.de

The Marcus charge transfer rate (k_CT) is primarily governed by two key parameters:

Reorganization Energy (λ): The energy required to relax the geometry of a molecule and its surrounding environment when it changes its charge state (from neutral to ionized or vice versa). It has two components: an internal contribution (λ_int) from the molecule itself and an external one from the surrounding medium. A lower reorganization energy facilitates faster charge transfer. researchgate.net DFT calculations are used to compute λ_int by finding the energy difference between the neutral and ionized states at their respective optimized geometries.

Electronic Coupling (V): Also known as the transfer integral, this term quantifies the electronic interaction between adjacent molecules in a dimer. A larger electronic coupling, which is highly dependent on the intermolecular distance and orientation (π-π stacking), leads to a higher charge transfer rate. scm.com

The rate is given by the Marcus equation: k_CT = (V² / ħ) * (π / (λ * k_B * T))^(1/2) * exp(-λ / (4 * k_B * T))

By calculating λ and V for pairs of this compound molecules, researchers can predict both hole and electron mobilities. Studies on similar carbazole derivatives show that intramolecular reorganization energies for holes are often in the range of 90-200 meV. semanticscholar.org A low reorganization energy is a hallmark of an efficient charge transport material.

Molecular Conformation and Energetics Studies

The three-dimensional shape (conformation) of a molecule and the energy associated with its different spatial arrangements are critical for its properties. These factors influence how molecules pack in the solid state, which in turn affects electronic coupling and charge mobility.

For this compound, the most significant conformational feature is the steric strain between the bromine atoms at the 1 and 8 positions and the hydrogen on the central nitrogen atom (N-H). This steric clash can force the carbazole skeleton to deviate from planarity. Furthermore, in derivatives where the N-H proton is replaced by another group, rotation around the C-N bonds can be sterically hindered.

Computational studies can explore this through:

Potential Energy Surface (PES) Scans: By systematically rotating specific bonds (e.g., around the C-N axis in N-substituted derivatives) and calculating the energy at each step, a PES scan can identify the most stable conformers and the energy barriers to rotation.

Understanding the preferred conformation and the energetic landscape of this compound is essential for predicting its solid-state packing and, consequently, its performance in electronic devices.

Research on Electronic and Optoelectronic Properties of 1,8 Carbazole Based Materials

Modulation of Optoelectronic Properties via Targeted Structural Engineering

The optoelectronic properties of materials derived from 1,8-dibromo-9H-carbazole can be precisely controlled through strategic structural modifications. The introduction of different functional groups and the extension of π-conjugation are key methods for tuning these properties.

Targeted structural engineering allows for the fine-tuning of the electronic and optical characteristics of 1,8-carbazole-based materials. For instance, the connectivity of the carbazole (B46965) units within a polymer chain significantly impacts the effective conjugation length and, consequently, the material's absorption and emission spectra. It has been observed that the efficiency of conjugation follows the order of 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene. mdpi.com The more twisted backbone of poly(1,8-carbazole)s, resulting from steric hindrance, leads to different electronic properties compared to the more linear and crystalline poly(2,7-carbazole)s or poly(3,6-carbazole)s. researchgate.net

The synthesis of novel compounds containing both carbazole and 1,8-naphthalimide (B145957) groups demonstrates how combining different chromophores can modulate photophysical properties. researchgate.net Similarly, the creation of carbazole-containing 1,2-azaborine (B1258123) derivatives through methods like the bora-Friedel–Crafts reaction has been explored to investigate the effects of various substituents on their photophysical characteristics. oup.com These studies highlight that strategic modifications, such as the introduction of electron-donating or electron-withdrawing groups, can systematically alter the energy levels and optical responses of the final materials. mdpi.comresearchgate.netoup.com

The following table summarizes how different structural modifications on the 1,8-carbazole framework influence the resulting optoelectronic properties.

| Structural Modification | Effect on Optoelectronic Properties | Reference Compound/System | Citation |

|---|---|---|---|

| Introduction of an alkyne spacer in poly(1,8-carbazole)s | Increases the molecular weight of the resulting polymers. | Alkyne-linked 1,8-carbazole polymers | mdpi.com |

| Combination with 1,8-naphthalimide group | Creates novel two-chromophore compounds with tunable luminescent properties. | Carbazole-naphthalimide compounds | researchgate.net |

| Formation of 1,2-azaborine derivatives | Allows for the study of substituent effects on photophysical properties. | Carbazole-containing 1,2-azaborine derivatives | oup.com |

| Fusion with cycloalkyl groups | Can induce both Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF) features. | Cyclohexyl-decorated carbazole donors | bohrium.com |

Charge Transport Mechanisms and Hole-Transporting Capabilities

Carbazole and its derivatives are well-regarded for their excellent hole-transporting capabilities, making them a cornerstone in the development of materials for organic electronics. researchgate.netmdpi.comresearchgate.net The rigid and planar structure of the carbazole unit facilitates efficient charge transport. researchgate.net

Materials based on this compound are particularly interesting as p-type semiconductors. mdpi.com Their electrochemical properties reveal a relatively facile oxidation, which is indicative of their potential as hole-transporting materials (HTMs). mdpi.com The ionization energies of these materials can be suitable for efficient hole injection in devices like perovskite solar cells. nih.gov The design of novel HTMs often involves extending the π-conjugation of the carbazole core, which can improve charge transport within the film and facilitate hole extraction. nih.gov

The hole mobility of carbazole-based materials is a critical parameter for device performance. For instance, some carbazole-terminated isomeric HTMs have shown hole drift mobility values in the order of 10⁻⁵ cm²/Vs, which is comparable to the widely used spiro-OMeTAD. nih.govacs.org The structural arrangement, such as isomeric linking, can significantly impact the electrophysical properties of the resulting materials. nih.gov Furthermore, the incorporation of carbazole derivatives in perovskite solar cells has led to high power conversion efficiencies, underscoring their effectiveness as HTMs. nih.govosti.gov

The table below presents key charge transport properties for selected 1,8-carbazole-based materials.

| Material/System | Key Property | Value | Significance | Citation |

|---|---|---|---|---|

| 1,8-carbazole-based conjugated polymers | Oxidation Potential | ca. +0.5–0.7 V vs. Fc/Fc+ | Indicates facile oxidation, suitable for p-type semiconductors. | mdpi.com |

| Carbazole-terminated isomeric HTMs | Hole Drift Mobility | ~10⁻⁵ cm²/Vs | Comparable to standard HTMs like spiro-OMeTAD. | nih.govacs.org |

| Carbazole-based HTMs in Perovskite Solar Cells | Power Conversion Efficiency (PCE) | Up to 18% | Demonstrates high performance in photovoltaic devices. | nih.gov |

Photophysical Phenomena and Structure-Property Relationships

The photophysical behavior of materials derived from this compound is rich and complex, governed by a delicate interplay between molecular structure and the surrounding environment.

Carbazole derivatives can act as potent single-electron photoreductants due to their strong excited state reducing capabilities. nsf.gov The excited state reduction potential is a key parameter that determines the thermodynamic feasibility of a photocatalytic reaction. researchgate.net For simple carbazoles, these potentials can be quite negative, enabling them to act as photosensitizers in various chemical transformations. nsf.gov

The design of carbazole-based photosensitizers often involves structural modifications to tune their redox potentials and absorption properties. nsf.govacs.org For example, the introduction of electron-donating or electron-withdrawing substituents can alter the excited state reduction potentials. nsf.gov The Rehm-Weller equation is often used to estimate the excited state redox potentials from ground state redox potentials and the excited state energy. nih.gov Carbazole derivatives have been successfully employed as photosensitizers for reactions such as the hydrodehalogenation of aryl halides. nsf.gov

The following table lists the excited state reduction potentials for representative carbazole derivatives.

| Carbazole Derivative | Excited State Reduction Potential (vs. SCE) | Significance | Citation |

|---|---|---|---|

| Simple Carbazole (1c) | -2.75 V | Powerful photoreductant. | nsf.gov |

| Simple Carbazole (2a) | -1.91 V | Excellent single-electron reductant. | nsf.gov |

| Carbazole Derivatives (3a-h) | -1.95 to -2.12 V | Effective in reducing electron-deficient aryl bromides and chlorides. | nsf.gov |

In donor-acceptor (D-A) systems based on the 1,8-carbazole framework, intramolecular charge transfer (ICT) is a dominant photophysical process. acs.orgd-nb.info Upon photoexcitation, an electron is transferred from the electron-donating carbazole moiety to an attached electron-accepting group. This process is fundamental to the operation of many organic electronic devices. d-nb.info

The efficiency and characteristics of ICT are highly dependent on the molecular structure, including the nature of the donor and acceptor units and the linker connecting them. d-nb.infomdpi.com For instance, in carbazole-based D-A compounds, the emission spectra can exhibit both positive and negative solvatochromism, which is indicative of ICT. acs.org The substitution of donor and acceptor moieties at the 1 and 8 positions of carbazole can lead to a U-shaped molecule where through-space charge transfer (TSCT) can occur, in addition to through-bond charge transfer (TBCT). rsc.org The dominance of TSCT versus TBCT depends on the electronic strength of the donor and acceptor groups. rsc.org

The table below summarizes the ICT characteristics of selected 1,8-carbazole-based D-A systems.

| Donor-Acceptor System | Key ICT Characteristic | Observation | Citation |

|---|---|---|---|

| Carbazole-Benzothiadiazole | Solvent-induced ICT | Modulates optical and electronic properties. | imist.ma |

| Carbazole-Perylenebisimide Dyads | Charge-recombination induced intersystem crossing | Efficient spin-orbit charge transfer (SOCT-ISC). | rsc.org |

| 1-Donor-8-Acceptor-Carbazole | Through-space vs. Through-bond CT | Dominance depends on donor/acceptor strength. | rsc.org |

Some carbazole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. researchgate.netresearchgate.netmdpi.com This property is highly desirable for applications in solid-state lighting and displays. The AIE effect in carbazole-based systems is often attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways. bohrium.com

Furthermore, certain carbazole derivatives can also display thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net TADF materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing from the triplet to the singlet state. The combination of AIE and TADF properties in a single molecule, known as aggregation-induced delayed fluorescence (AIDF), is a particularly promising strategy for developing high-performance OLEDs. acs.org

The table below highlights the AIE and TADF characteristics of specific carbazole-based compounds.

| Compound/System | Phenomenon | Key Finding | Citation |

|---|---|---|---|

| Derivatives of 9-phenyl-9H-carbazole | TADF and AIE | Efficient emitters with tunable properties based on substituent positions. | researchgate.net |

| Cyclohexyl-decorated carbazole donors | AIE and TADF | Suppression of π–π interactions leads to enhanced emission. | bohrium.com |

| Carbonyl, phenoxazine, and chlorine-substituted carbazole derivatives | AIDF | Fast reverse intersystem crossing due to heavy atom effect. | acs.org |

| Phenylethene and carbazole-based compounds | AIE and TADF | Solid-state photoluminescence quantum yields up to 0.92. | researchgate.net |

The absorption and emission spectra of 1,8-carbazole derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netacs.org This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

In some carbazole-based D-A compounds, a negative solvatochromism (a blue shift in the absorption peak with increasing solvent polarity) has been observed in the absorption spectra. acs.org This suggests that the dipole moment of the molecule is higher in the ground state than in the excited state. acs.org Conversely, the emission spectra of these compounds can show both positive (red shift) and negative (blue shift) solvatochromism, indicating complex ICT processes in the excited state. acs.org The study of solvatochromic effects provides valuable insights into the nature of the excited states and the extent of charge transfer. mdpi.comimist.ma For some conjugated polymers based on 1,8-carbazolylene, the addition of a non-solvent like methanol (B129727) to a solution can induce aggregation, leading to a bathochromic shift in both absorption and emission spectra due to the formation of excimers. mdpi.comresearchgate.net

The table below provides examples of solvatochromic behavior in 1,8-carbazole-based systems.

| Compound/System | Solvent Change | Observed Spectral Shift | Interpretation | Citation |

|---|---|---|---|---|

| Carbazole-based D-A compounds (1 and 2) | Nonpolar to polar | Negative solvatochromism in absorption spectra. | Higher dipole moment in the ground state. | acs.org |

| Carbazole-based D-A compounds (1 and 2) | Increasing solvent polarity | Both positive and negative solvatochromism in emission spectra. | Intramolecular electron transfer. | acs.org |

| Alkyne-linked 1,8-carbazole polymers (P4 and P5) | Addition of methanol to CH₂Cl₂ solution | Bathochromic shift in absorption and emission spectra. | Aggregation and excimer formation. | mdpi.comresearchgate.net |

| Dithienopyrrolobenzothiadiazole-carbazole D-π-A-π-D molecule | Toluene to DCM | Red-shift of 46 nm in emission. | More polar excited state than ground state. | d-nb.info |

Polymer Chemistry and Macromolecular Design with 1,8 Carbazole Units

Synthesis of Conjugated Polymers Incorporating 1,8-Carbazolylene Units

The synthesis of conjugated polymers featuring 1,8-carbazolylene units is primarily achieved through palladium-catalyzed polycondensation reactions. mdpi.comresearchgate.net A key starting monomer for these syntheses is a 1,8-dihalogenated carbazole (B46965) derivative, often 1,8-diiodocarbazole, which is strategically substituted at the 3, 6, and 9 positions with alkyl groups to enhance solubility and oxidative stability. mdpi.com

Common polycondensation methods employed include:

Suzuki Coupling: This reaction involves the coupling of the 1,8-diiodocarbazole monomer with a comonomer functionalized with bis-boronic esters. mdpi.com A typical procedure involves heating a mixture of the monomers in a solvent system like THF/aqueous K2CO3 in the presence of a palladium catalyst such as Pd(PPh3)4. mdpi.com This method is advantageous for creating alternating copolymers with various arylene units. mdpi.com

Sonogashira Coupling: This method is utilized to introduce alkyne spacers into the polymer backbone by reacting the 1,8-diiodocarbazole monomer with a diethynyl-functionalized comonomer. mdpi.com

Yamamoto Polycondensation: This technique, using a nickel catalyst like Ni(cod)2, has been used to synthesize directly-linked poly(1,8-carbazole) homopolymers. mdpi.com

These synthetic strategies allow for the creation of a diverse range of copolymers with tailored properties. The resulting polymers generally exhibit good solubility in common organic solvents, which is a crucial characteristic for their processing and application in electronic devices. mdpi.comresearchgate.net

Polycondensation Strategies for High Molecular Weight Polymers

Achieving high molecular weight is a critical factor in obtaining desirable mechanical and electronic properties in conjugated polymers. For polymers based on the 1,8-carbazolylene unit, certain polycondensation strategies have proven more effective than others.

A significant finding is that the incorporation of alkyne spacers via Sonogashira coupling is a key strategy for increasing the molecular weight of the resulting polymers. mdpi.comresearchgate.net For instance, the Sonogashira coupling of a 1,8-diiodocarbazole derivative with diethynylcarbazole comonomers yielded polymers with weight-average molecular weights (Mw) of up to 13,000 g/mol . mdpi.com In contrast, directly-linked copolymers synthesized via Suzuki coupling, without the alkyne spacer, tended to have lower molecular weights. mdpi.com

The choice of catalyst and reaction conditions also plays a role. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are versatile for creating well-defined alternating and random copolymers. mdpi.comresearchgate.net Yamamoto polycondensation, while effective for homopolymers, offers less control over the alternating sequence in copolymerization. mdpi.com The optimization of monomer purity, stoichiometry, and reaction time are all crucial parameters for maximizing polymer chain growth.

Comparative Analysis of Carbazole Connectivity (1,8- vs. 2,7- vs. 3,6-carbazolylene) on Polymer Characteristics

| Property | 1,8-Carbazolylene | 2,7-Carbazolylene | 3,6-Carbazolylene |

| Conjugation Efficiency | Intermediate mdpi.comresearchgate.netrroij.com | Highest mdpi.comresearchgate.netrroij.com | Lowest mdpi.comresearchgate.netrroij.com |

| Polymer Backbone | More twisted due to steric hindrance researchgate.net | More linear and crystalline researchgate.net | Less planar than 2,7- researchgate.net |

| HOMO/LUMO Levels | HOMO: ~-5.56 eV, LUMO: ~-2.27 eV (for a homopolymer) mdpi.com | Deeper HOMO levels than 3,6-derivatives mdpi.com | --- |

| Thermal Stability | Alkyne-linked polymers show high thermal stability (e.g., Td5% of 340°C) mdpi.comrroij.com | Generally higher thermal stability than 3,6- mdpi.com | Lower thermal stability than 2,7- mdpi.com |

| Applicability | Photoresponsive organic field-effect transistor memory applications researchgate.net | Thin-film transistors (TFTs), organic photovoltaics (OPVs) researchgate.net | Limited by low molecular weight and poor conjugation nih.gov |

The efficiency of conjugation follows the order: 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene. mdpi.comresearchgate.netrroij.com This is because the 2,7-linkage provides the most linear and extended π-conjugated system, while the 3,6-linkage can be disrupted by the nitrogen atom. nii.ac.jp The 1,8-linkage results in a more twisted polymer backbone due to steric hindrance, which can reduce the effective conjugation length compared to the 2,7-isomer. researchgate.net

This difference in planarity affects the material's suitability for various applications. The more linear and crystalline nature of poly(2,7-carbazole)s makes them well-suited for applications requiring high charge carrier mobility, such as thin-film transistors and organic photovoltaics. researchgate.net In contrast, the less planar structure of poly(1,8-carbazole)s has been found to be advantageous for applications like photoresponsive organic field-effect transistor memories. researchgate.net

Polymer Architectures Featuring Alkyne Spacers and Direct Linkages

The architectural design of poly(1,8-carbazole)s, specifically the choice between direct linkages and the incorporation of spacers like alkynes, significantly influences their properties.

Directly-linked poly(1,8-carbazole)s , typically synthesized via Yamamoto polycondensation, possess a continuous chain of carbazole units. mdpi.com While this creates a fully conjugated backbone, steric hindrance between adjacent 1,8-linked units can lead to significant twisting of the polymer chain. researchgate.net

Polymers with alkyne spacers , synthesized through Sonogashira coupling, exhibit several distinct advantages. The introduction of the linear alkyne group can:

Increase Molecular Weight: As previously noted, the alkyne spacer is a key factor in achieving higher molecular weight polymers. mdpi.comresearchgate.net

Enhance Thermal Stability: Alkyne-linked poly(1,8-carbazole)s demonstrate improved thermal stability compared to those without the alkyne linkage. For example, the 5% weight loss temperature (Td5%) of an alkyne-containing copolymer was found to be 340°C, significantly higher than a directly-linked analogue. mdpi.comrroij.com

Tune Electronic Properties: The alkyne spacer influences the electronic energy levels of the polymer. Its presence has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) level by a considerable amount, approximately 1.3 eV in one study, while the HOMO (Highest Unoccupied Molecular Orbital) level remains relatively constant. mdpi.com This tunability of the LUMO level is crucial for designing materials with specific electronic characteristics for applications in organic electronics. mdpi.com

The insertion of an alkyne spacer also expands the effective conjugation length of the polymer. mdpi.com

Electrochemical Polymerization of 1,8-Carbazole Monomers

Electrochemical polymerization is another method for synthesizing carbazole-based polymers, typically forming a film directly on an electrode surface. nih.gov While the 3 and 6 positions of carbazole are the most reactive and thus more commonly involved in electropolymerization, leading to poly(3,6-carbazole)s, the electrochemical behavior of 1,8-functionalized carbazoles is also of interest. nii.ac.jp

Studies on the electrochemical properties of synthesized poly(1,8-carbazole)s cast as films on electrodes show that these polymers exhibit facile oxidation, indicating their potential as p-type semiconductors. mdpi.comresearchgate.net The oxidation potentials are typically observed around +0.5 to +0.7 V versus the Fc/Fc+ redox couple. mdpi.comresearchgate.net This property suggests that these materials can be efficiently oxidized, facilitating hole injection and transport.

Furthermore, by introducing different comonomers into the polymer chain, the electrochemical properties can be tuned. For example, the incorporation of electron-donating or electron-withdrawing groups can shift the oxidation potentials and modify the energy levels of the resulting polymer. mdpi.com The polymer films are generally insoluble in the electrolyte solution and display irreversible oxidation waves in cyclic voltammetry experiments. mdpi.com

Design and Synthesis of Branched Poly(carbazole)s

Moving beyond linear architectures, the design and synthesis of branched and hyperbranched poly(carbazole)s have been explored to create amorphous materials with improved solubility and processing characteristics. While much of the work on branched carbazole polymers has focused on 3,6- or 2,7-linkages, the principles can be extended to 1,8-carbazole systems. nih.govnycu.edu.tw

The synthesis of branched structures often involves a multifunctional monomer that acts as a branching point. For instance, a tri- or tetra-functionalized carbazole derivative can be copolymerized with difunctional monomers to introduce branches into the polymer backbone. nycu.edu.tw An example approach involves using a small amount of a tribromocarbazole or tetrabromocarbazole as a branching unit in a Suzuki coupling reaction with other dibromo- and bis(boronic ester)-functionalized monomers. nycu.edu.tw

These branched architectures can effectively suppress polymer chain aggregation and the formation of excimers, which can be detrimental to the performance of organic light-emitting diodes (OLEDs). The introduction of "kinked" or "hyperbranched" disordered structures leads to amorphous materials that are less prone to crystallization. nycu.edu.tw The synthesis of such complex architectures requires careful control over reaction conditions to manage solubility, as highly branched polymers can become insoluble if the degree of branching is too high. nycu.edu.tw The convergent synthesis route, where dendritic wedges are first synthesized and then coupled to a core, is another strategy that can be employed to create well-defined branched structures. nih.gov

Applications in Advanced Materials and Device Research

Organic Electronic Materials and Devices

The carbazole (B46965) core is known for its excellent hole-transporting properties, high thermal stability, and strong fluorescence, making it a valuable building block for organic electronic materials. The 1,8-dibromo-9H-carbazole derivative, in particular, serves as a crucial precursor for creating materials with tailored optoelectronic properties for a variety of devices.

Organic Light-Emitting Diodes (OLEDs) as Precursors for Electroluminescent Materials and Host Components

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound is a key starting material for synthesizing electroluminescent materials and host components. Its derivatives are utilized due to their good charge injection and transport characteristics, high thermal and morphological stability, and ability to form homogeneous thin films. nih.gov The bromine atoms on the carbazole core allow for the introduction of various functional groups, enabling the tuning of the material's electronic properties to achieve desired emission colors and device efficiencies. google.com

Carbazole-based materials are frequently used as host materials for phosphorescent emitters in OLEDs due to their relatively high triplet energies. nih.govresearchgate.net This property is crucial for efficient energy transfer from the host to the guest emitter, leading to high quantum efficiencies. For instance, carbazole derivatives have been successfully employed as hosts in blue phosphorescent OLEDs. mdpi.com The design of these host materials often involves creating donor-acceptor or A-D-A (Acceptor-Donor-Acceptor) structures, where the carbazole unit acts as the electron donor. nih.gov

| Device Structure | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Electroluminescence Peak (nm) | Reference |

|---|---|---|---|---|---|

| ITO/PEDOT:PSS/CZ-1/LiF/Al | 4130 | 19.3 | 8.6 | 492 | mdpi.com |

| ITO/PEDOT:PSS/CZ-2/LiF/Al | 4104 | 20.2 | 9.5 | 488 | mdpi.com |

Development of Organic Semiconductors with Enhanced Charge Transport

The inherent hole-transporting capability of the carbazole moiety makes its derivatives, including those synthesized from this compound, excellent candidates for organic semiconductors. rsc.org The ability to modify the carbazole at its 1 and 8 positions allows for the creation of polymers with extended conjugation, which is crucial for efficient charge transport. researchgate.net The connectivity of the carbazole units within a polymer significantly influences its properties; for instance, poly(1,8-carbazole)s exhibit characteristics that are a hybrid of poly(3,6-carbazole)s and poly(2,7-carbazole)s. researchgate.net

Research has shown that the introduction of different functional groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. researchgate.net This tuning is essential for optimizing charge injection and transport in electronic devices. For example, copolymers of 1,8-carbazole have been synthesized and their electrochemical properties suggest they are promising p-type semiconductors with relatively facile oxidation. researchgate.net The planarity of the polymer backbone, influenced by the substitution pattern, also plays a critical role in molecular orientation and charge transport properties. nih.gov

Organic Thin-Film Transistors (OTFTs) and Photoresponsive Memory Applications

Derivatives of this compound have found applications in Organic Thin-Film Transistors (OTFTs). google.com The less planar structure of poly(1,8-carbazole) derivatives, when compared to their 2,7- and 3,6-isomers, makes them particularly suitable for use as electrets in photoresponsive organic field-effect transistor memory applications. mdpi.com This non-planarity can lead to unique solid-state packing and film morphologies that are beneficial for memory device performance.

In OTFTs, the semiconductor's charge carrier mobility is a key performance metric. Carbazole-based materials have demonstrated good p-type (hole-transporting) characteristics. nih.gov For instance, linear-type carbazoledioxazine-based organic semiconductors derived from a dibromo-carbazole precursor have shown hole mobilities as high as 4.9 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov The development of such materials is driven by the need for stable and high-performance semiconductors for flexible and low-cost electronic applications.

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, this compound derivatives are utilized in both Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs). google.com In OPVs, carbazole-based materials can function as the electron donor component in the bulk heterojunction active layer. researchgate.net Their good electron-donating ability and hole-transporting properties contribute to efficient charge generation and collection. ossila.com For example, a small molecule derivative, 2-((3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid (Br-2PACz), when incorporated into the hole-extraction layer of inverted OPVs, has been shown to boost power conversion efficiency and improve device stability. researchgate.net

In DSSCs, carbazole-based organic dyes act as sensitizers, absorbing light and injecting electrons into a wide-bandgap semiconductor like titanium dioxide (TiO₂). bohrium.comias.ac.in The design of these dyes often follows a Donor-π-Acceptor (D-π-A) structure, where the carbazole unit serves as the electron donor. bohrium.com The bromine atoms on this compound can be used as anchor points to attach the π-bridge and acceptor moieties, allowing for the synthesis of dyes with tailored absorption spectra and electrochemical properties.

| Device Type | Material | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Reference |

|---|---|---|---|---|---|---|

| Inverted OPV | Br-2PACz/MoO₃ HEL | 18.73 | - | - | - | researchgate.net |

| DSSC | CAR-TPA | 2.12 | - | - | - | ias.ac.in |

| DSSC | CAR-THIOHX | 1.83 | - | - | - | ias.ac.in |

Catalysis and Photocatalysis Research

Beyond electronics, materials derived from this compound are being explored for their potential in catalysis, particularly in photocatalysis.

Photocatalytic CO₂ Reduction using Carbazole-based Materials

Carbazole-based conjugated polymers have emerged as promising materials for the photocatalytic reduction of carbon dioxide (CO₂). rsc.org These materials can absorb visible light and generate photoexcited electrons with sufficient energy to drive the reduction of CO₂ into valuable fuels like formate. rsc.org The electron-donating nature of the carbazole unit is beneficial for this process. rsc.org

By incorporating a catalytic moiety, such as a Ru(II) complex, into the polymer backbone, a hybrid photocatalyst can be created. rsc.orgrsc.org In such systems, the carbazole-based polymer acts as a light-harvesting antenna, and upon photoexcitation, electrons are transferred to the catalytic sites where CO₂ reduction occurs. rsc.org The structure of the polymer can be engineered to manipulate photoexcited charge transfer, thereby improving the efficiency and selectivity of the photocatalytic process. For example, optimizing the polymer structure has led to a significant enhancement in photocatalytic activity, achieving an external quantum efficiency of 2.2% at 450 nm for CO₂ reduction. rsc.org

Hydrogen Evolution Photocatalysis from Water

The development of conjugated organic polymers as photocatalysts for splitting water to produce hydrogen is a key area in renewable energy research. mdpi.com Typically, these polymers are synthesized via polycondensation reactions using dibromo-aromatic compounds. While there are numerous examples of polymers derived from 2,7- and 3,6-dibromocarbazoles showing significant hydrogen evolution rates (HERs) d-nb.infoacs.orgnih.gov, direct reports on photocatalysts synthesized specifically from this compound for this purpose are not prominent in the reviewed literature.

For context, polymers based on other isomers have demonstrated notable activity. For example, a polymer (P8-s) derived from 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole produced hydrogen at a rate of 544 µmol g⁻¹ h⁻¹ in suspension. d-nb.info High-throughput screening has identified other carbazole-containing copolymers with HERs exceeding 9000 µmol g⁻¹ h⁻¹. acs.orgnih.gov Research has demonstrated the synthesis of conjugated copolymers based on the 1,8-carbazolylene unit, which provides a platform for potential future development in photocatalysis, although their activity in hydrogen evolution has not been reported. mdpi.com The photocatalytic performance of such polymers is influenced by factors including light absorption, charge carrier mobility, and dispersibility in the reaction medium. nih.gov

Visible Light Mediated Photocatalytic Degradation of Organic Pollutants

Photocatalysis is also a promising technology for environmental remediation by breaking down persistent organic pollutants under visible light. rsc.org This process relies on semiconductor materials that can generate reactive oxygen species upon illumination. nih.gov Common materials include metal oxides and various organic structures like phthalocyanines. rsc.orgmdpi.com

The application of materials derived specifically from this compound for the photocatalytic degradation of organic pollutants is not extensively documented in current research. The development of such materials would likely involve incorporating the 1,8-carbazole unit into a larger conjugated polymer network designed to have appropriate band gaps for absorbing visible light and driving the necessary redox reactions.

Application as Photosensitizers in Photoinduced Single-Electron Reductions

Photoredox catalysis utilizes photosensitizers that, upon light absorption, can initiate single-electron transfer (SET) processes to drive a wide range of chemical reactions. nih.govnih.gov While carbazole derivatives are recognized for their electron-donating capabilities and are used as photosensitizers, much of the research has focused on derivatives substituted at the 3 and 6 positions. nih.gov This strategic substitution is often employed to prevent irreversible dimerization or other side reactions that can occur at these positions upon oxidation of the carbazole core, which is a limiting factor for photocatalyst stability. nih.gov